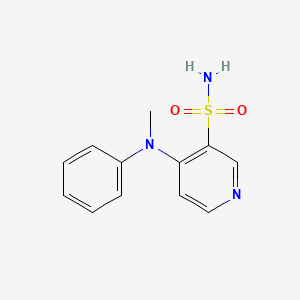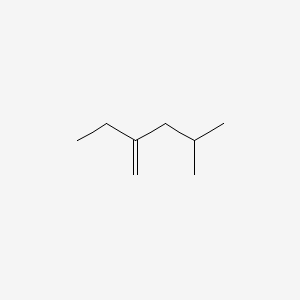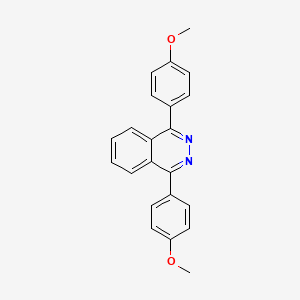
1,4-Bis(4-methoxyphenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methoxyphenyl)phthalazine is a chemical compound belonging to the phthalazine family It is characterized by the presence of two methoxyphenyl groups attached to the 1 and 4 positions of the phthalazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methoxyphenyl)phthalazine can be synthesized through various methods. One common approach involves the reaction of 1-chlorophthalazine with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, and it is carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-methoxyphenyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative activity against cancer cell lines.
Material Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-bromophenyl)phthalazine: Similar structure but with bromine atoms instead of methoxy groups.
1,4-Bis(4-nitrophenyl)phthalazine: Contains nitro groups instead of methoxy groups.
1,4-Bis(4-aminophenyl)phthalazine: Features amino groups in place of methoxy groups.
Uniqueness
1,4-Bis(4-methoxyphenyl)phthalazine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can affect its applications in various fields .
Eigenschaften
CAS-Nummer |
5441-28-1 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,4-bis(4-methoxyphenyl)phthalazine |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(24-23-21)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |
InChI-Schlüssel |
SXWJXIUDVYZJFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

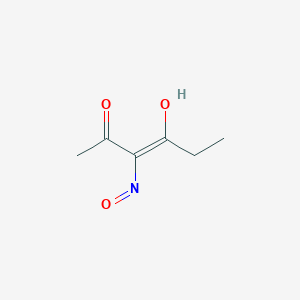
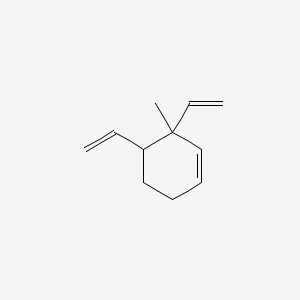

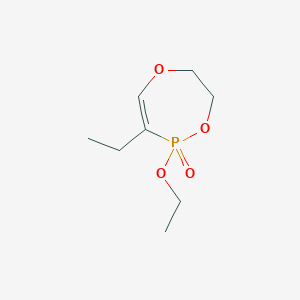
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
